Milademetan HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

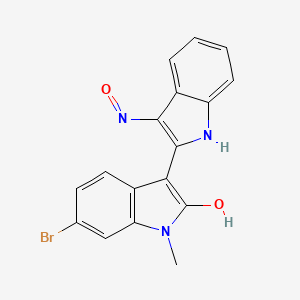

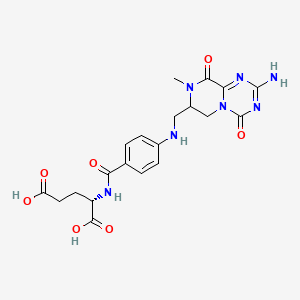

Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis.

Scientific Research Applications

1. Milademetan as an MDM2 Inhibitor in Solid Tumors

Milademetan (DS-3032, RAIN-32) acts as an orally available mouse double minute 2 (MDM2) antagonist, showing potential antineoplastic activity by increasing p53 activity through interruption of the MDM2‐p53 interaction. This has been observed in Japanese patients with solid tumors who relapsed after or were refractory to standard therapy, indicating its role in tumor suppression and potential application in cancer treatment (Takahashi et al., 2021).

2. Drug-Drug Interaction Risk Assessment

Milademetan, being a CYP3A and P-glycoprotein substrate and moderate CYP3A inhibitor, has been evaluated for drug-drug interaction risks. This is vital in understanding its safe application in clinical settings, especially when considering its administration with other medications (Hong et al., 2021).

3. Efficacy in Advanced Cancers

A Phase I study of Milademetan in patients with advanced liposarcoma, solid tumors, or lymphomas highlighted its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy. This suggests milademetan's broader potential in treating various advanced cancers (Gounder et al., 2023).

4. MDM2-p53 Interaction Inhibition

Milademetan's mechanism of action involves binding to, and preventing the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53, thereby inhibiting the proteasome-mediated enzymatic degradation of p53 and restoring p53 signaling, leading to tumor cell apoptosis (Definitions, 2020).

5. Phase 3 Studies for De-Differentiated Liposarcomas

Studies such as the MANTRA phase 3 trial evaluated the efficacy and safety of milademetan versus trabectedin in patients with unresectable or metastatic de-differentiated liposarcomas. This suggests its targeted application in specific cancer types (Gounder et al., 2022).

6. Evaluation in Intimal Sarcoma

Milademetan was studied in intimal sarcoma, a rare high-grade malignant neoplasm, especially in patients with MDM2 amplification. The focus on targeting the MDM2-p53 axis in such specific and rare cancer types signifies its potential in personalized cancer therapy (Yonemori et al., 2019).

Properties

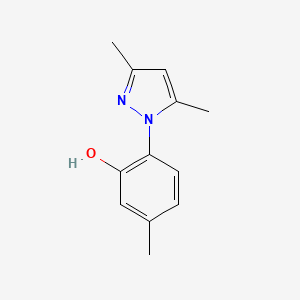

Molecular Formula |

C30H35Cl3FN5O4 |

|---|---|

Molecular Weight |

654.99 |

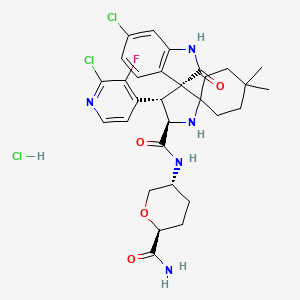

IUPAC Name |

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyloxan-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide hydrochloride |

InChI |

InChI=1S/C30H34Cl2FN5O4.ClH/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);1H/t16-,20+,21+,23-,30-;/m1./s1 |

InChI Key |

QHGIVDUFDSYILN-LINJWFRASA-N |

SMILES |

O=C([C@H](N1)[C@H](C2=C(F)C(Cl)=NC=C2)[C@]3(C(NC4=C3C=CC(Cl)=C4)=O)C51CCC(C)(C)CC5)N[C@H]6CO[C@H](C(N)=O)CC6.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DS3032b; DS-3032b; DS 3032b; DS3032; DS-3032; DS 3032; DS-3032b tosylate; Milademetan tosylate; Milademetan HCl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)